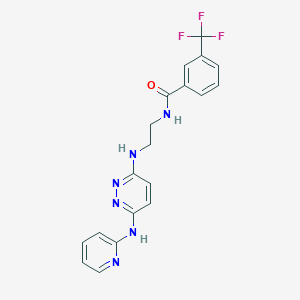
N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H17F3N6O and its molecular weight is 402.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Structural Characteristics
The compound features a unique structure that includes:
- Pyridazine and pyridine rings : Known for their biological activity.
- Trifluoromethyl group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the following areas:
-
Anticancer Activity :
- Compounds with similar structural features have been shown to inhibit various kinases involved in cancer progression. For instance, pyridazine derivatives can act as kinase inhibitors, impacting cell proliferation and survival pathways.
-
Antibacterial and Antifungal Properties :
- The presence of the pyridine and pyridazine rings is often associated with interactions at specific biological targets such as enzymes or receptors crucial for microbial growth. Studies suggest that these compounds can disrupt bacterial cell wall synthesis or inhibit fungal growth.
-
Mechanism of Action :
- The mechanism involves binding to specific molecular targets, potentially affecting signaling pathways related to cell division and apoptosis. Molecular docking studies have indicated favorable interactions between the compound and target proteins, suggesting a pathway for therapeutic application.
Data Table: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(6-(pyridin-2-ylamino)pyridazin-3-yl)amide | Pyridine and pyridazine rings | Anticancer activity | Contains both aromatic systems |
| 4-Aminoquinoline | Quinolines with amino groups | Antimalarial properties | Well-studied in drug development |
| This compound | Trifluoromethyl group | Anticancer, antibacterial | Unique dual-ring system |
Case Studies
- Inhibition of Kinases :
- Antimicrobial Studies :
Propriétés
IUPAC Name |
N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O/c20-19(21,22)14-5-3-4-13(12-14)18(29)25-11-10-24-16-7-8-17(28-27-16)26-15-6-1-2-9-23-15/h1-9,12H,10-11H2,(H,24,27)(H,25,29)(H,23,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWCIQHAIWBRBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













